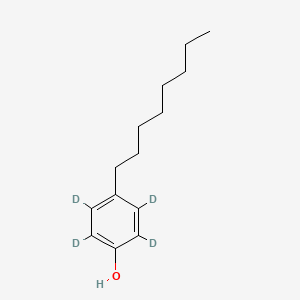
4-Octylphenol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octylphenol-d4 is a deuterated form of 4-Octylphenol, a compound belonging to the class of alkylphenols. It is characterized by the presence of a phenolic ring substituted at the para position by an octyl group. The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenol-d4 typically involves the deuteration of 4-Octylphenol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the phenolic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the deuterated compound. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4-Octylphenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
4-Octylphenol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of 4-Octylphenol and related compounds.
Biology: Employed in studies investigating the endocrine-disrupting effects of alkylphenols.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of 4-Octylphenol in biological systems.
Industry: Applied in the development of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of 4-Octylphenol-d4 involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it mimics the action of estrogen by binding to estrogen receptors, leading to altered gene expression and hormonal imbalances. The compound can also interact with DNA, forming complexes that may contribute to its toxicity through DNA cleavage at high concentrations .
類似化合物との比較
Similar Compounds
4-Nonylphenol: Another alkylphenol with a longer alkyl chain.
4-tert-Octylphenol: A structural isomer with a branched alkyl chain.
4-Butylphenol: A shorter alkyl chain variant.
Uniqueness
4-Octylphenol-d4 is unique due to its deuterated nature, making it an ideal internal standard for mass spectrometry. Its specific isotopic labeling allows for precise quantification and tracking in various analytical applications, distinguishing it from other non-deuterated alkylphenols.
特性
分子式 |
C14H22O |
|---|---|
分子量 |
210.35 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterio-4-octylphenol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D |
InChIキー |
NTDQQZYCCIDJRK-IRYCTXJYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CCCCCCCC)[2H])[2H])O)[2H] |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


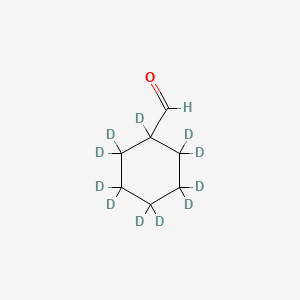
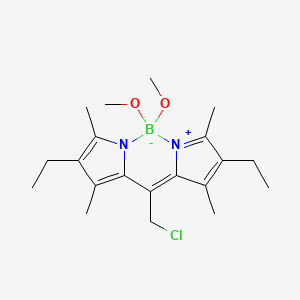
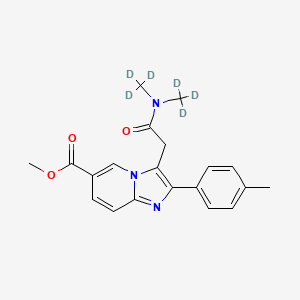
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
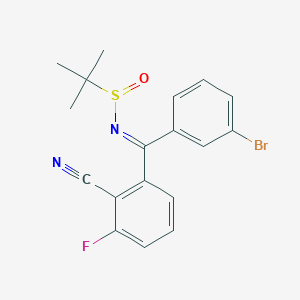
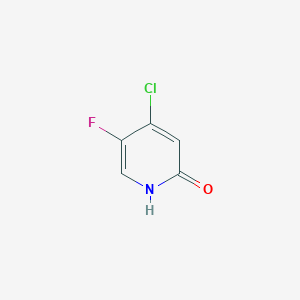

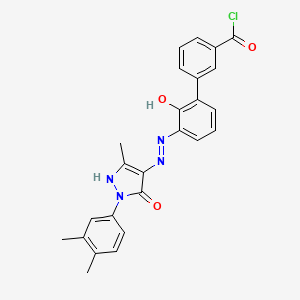

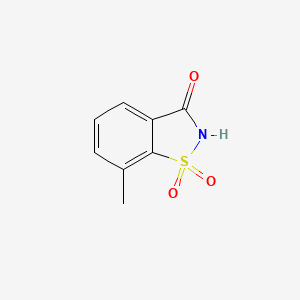
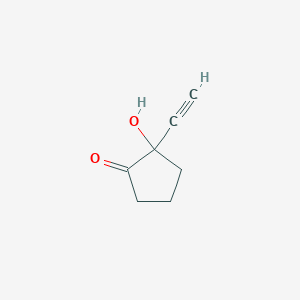
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
